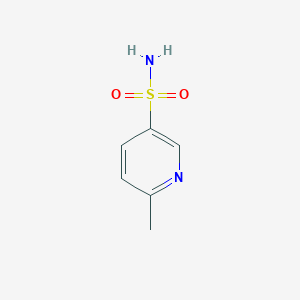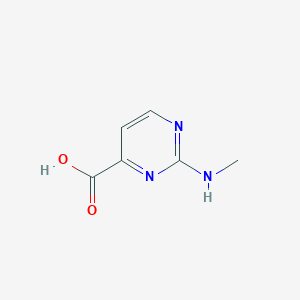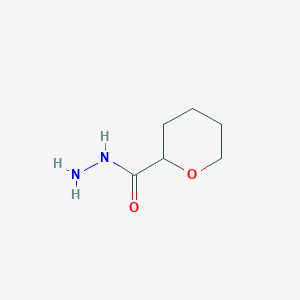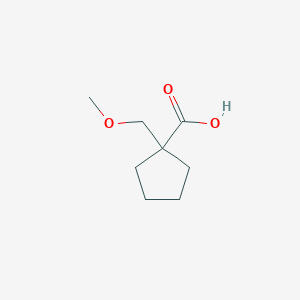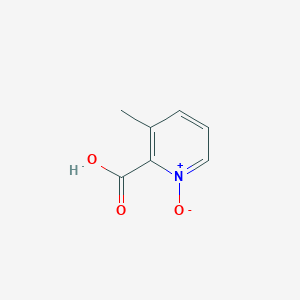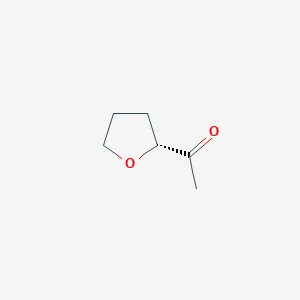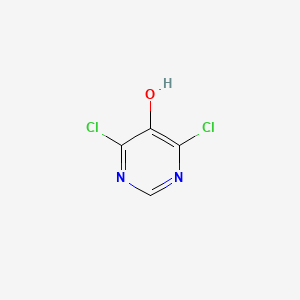
4,4-Difluoroadamantane-1-carboxylic acid
Overview
Description
4,4-Difluoroadamantane-1-carboxylic acid is a chemical compound with the CAS Number: 438017-43-7 . It has a molecular weight of 216.23 and its IUPAC name is 4,4-difluoro-1-adamantanecarboxylic acid . It is a white solid and is used for research purposes .
Molecular Structure Analysis
The InChI code for 4,4-Difluoroadamantane-1-carboxylic acid is 1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
4,4-Difluoroadamantane-1-carboxylic acid is a white solid . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Medicinal Chemistry
Adamantane derivatives have diverse applications in medicinal chemistry due to their unique structural, biological, and stimulus-responsive properties . They can be used in the development of various pharmaceuticals.
Catalyst Development
Adamantane derivatives are also used in catalyst development . Their unique stability and reactivity make them suitable for a variety of catalytic transformations.
Nanomaterials
Adamantane derivatives are used in the field of nanomaterials . Their unique properties make them suitable for the creation of new materials based on natural and synthetic nanodiamonds.
Synthesis of Functional Adamantane Derivatives
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Production of Monomers
Adamantane derivatives can be used as starting materials for the synthesis of monomers , which are the building blocks of polymers.
6. Production of Thermally Stable and High-Energy Fuels and Oils Due to their high thermal stability, adamantane derivatives can be used in the production of thermally stable and high-energy fuels and oils .
Bioactive Compounds
Adamantane derivatives can be used in the synthesis of bioactive compounds , which have biological effects on living organisms.
Higher Diamond-Like Bulky Polymers (Diamondoids)
Adamantane derivatives can be used in the synthesis of higher diamond-like bulky polymers, also known as diamondoids . These are a new class of nanomaterials with promising applications in various fields.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4,4-difluoroadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPITGHNDOOTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672590 | |
| Record name | 4,4-Difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoroadamantane-1-carboxylic acid | |
CAS RN |
438017-43-7 | |
| Record name | 4,4-Difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



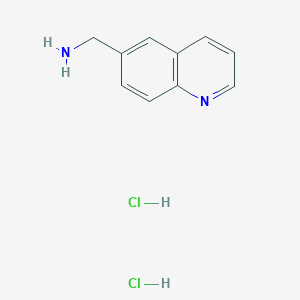
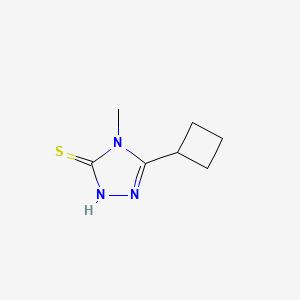
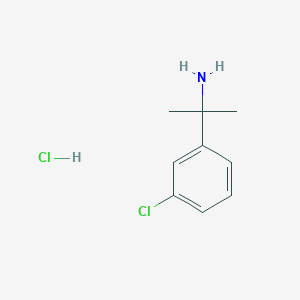
![2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride](/img/structure/B1419528.png)
